[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate
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Overview
Description
[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate is a natural product found in Petasites hybridus with data available.
Scientific Research Applications
Chiral Building Blocks for Prostanoids Synthesis
Valiullina et al. (2019) synthesized a compound similar to the one , focusing on its use as a building block in prostanoid synthesis. The study highlighted the molecule's potential in intramolecular carbocyclization, leading to the formation of complex cyclic structures beneficial for prostanoid synthesis (Valiullina et al., 2019).
Phytochemical Investigations
Ali et al. (2015) isolated a trihydroxy sesquiterpene structurally similar to the queried compound from Teucrium mascatense. This research underlines the importance of such compounds in phytochemical studies, offering insights into their potential bioactive properties (Ali et al., 2015).
Photophysical Studies
Moreno Cerezo et al. (2001) conducted an extensive photophysical analysis of compounds related to the one . This research is crucial for understanding the photophysical behaviors of such molecules, which can be significant in studying biological systems and developing new materials (Moreno Cerezo et al., 2001).
Sigma Receptor Binding and Activity
Berardi et al. (2005) explored derivatives of methylpiperidines, which share structural similarities with the queried compound, to probe sigma-subtype affinities and selectivities. This research contributes to our understanding of sigma receptors, which play a role in various neurological processes (Berardi et al., 2005).
Properties
Molecular Formula |
C19H26O3S |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,17H,6-7,11H2,1-5H3/b9-8-/t13-,17+,19+/m0/s1 |
InChI Key |
YGBHBIXCSYCCOR-XAPFYCCESA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)C(=C(C)C)C[C@]12C)OC(=O)/C=C\SC |
Canonical SMILES |
CC1C(CCC2=CC(=O)C(=C(C)C)CC12C)OC(=O)C=CSC |
Synonyms |
isopetasin S-isopetasin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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